Product packaging for 1-Phenylsulfonyl-3-chloroacetylindole(Cat. No.:CAS No. 424789-76-4)

1-Phenylsulfonyl-3-chloroacetylindole

Cat. No.: B1316119
CAS No.: 424789-76-4
M. Wt: 333.8 g/mol
InChI Key: HLJHNJQICSDMIT-UHFFFAOYSA-N
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Description

1-Phenylsulfonyl-3-chloroacetylindole is a versatile and valuable building block in organic synthesis, specifically designed for the construction of complex indole-based molecules. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, pharmaceuticals, and agrochemicals . The 1-phenylsulfonyl group acts as a protecting moiety, directing electrophilic substitution to the 3-position of the indole ring and enhancing its stability during synthetic transformations . The primary research value of this compound lies in its reactive 3-chloroacetyl group, which serves as a handle for further functionalization. This chloro moiety can participate in nucleophilic substitution reactions, allowing researchers to link the indole core to a variety of nitrogen, oxygen, and sulfur nucleophiles, such as amines, alcohols, and thiols. This enables the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, the carbonyl group can be reduced or used in condensation reactions, expanding its utility as a synthetic intermediate. This makes this compound a critical reagent for exploring new synthetic pathways in indole chemistry, including the development of potential inhibitors for various enzymes and receptors . It is particularly useful for researchers in drug discovery and development who are investigating novel therapeutics. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClNO3S B1316119 1-Phenylsulfonyl-3-chloroacetylindole CAS No. 424789-76-4

Properties

IUPAC Name

1-[1-(benzenesulfonyl)indol-3-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJHNJQICSDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573825
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424789-76-4
Record name 1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 1-Phenylsulfonylindole

Reaction Overview

The most efficient route involves the direct acylation of 1-phenylsulfonylindole at the C-3 position using chloroacetyl chloride in the presence of a Lewis acid catalyst. The phenylsulfonyl group acts as both a protecting group for the indole nitrogen and a directing group for regioselective acylation.

Key Steps:
  • Activation of Chloroacetyl Chloride :
    Chloroacetyl chloride reacts with aluminum chloride (AlCl₃) to generate an acylium ion, which undergoes electrophilic substitution at the indole C-3 position.

  • Reaction Conditions :

  • Workup :
    The reaction is quenched with ice-cold water, followed by extraction with ethyl acetate. The organic layer is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

Experimental Data:
Starting Material Reagent Catalyst Solvent Time (h) Yield Source
1-Phenylsulfonylindole Chloroacetyl chloride AlCl₃ DCM 2 85–90%

Alternative Approaches

Synthesis via 3-Chloroacetylation of Indole Followed by Sulfonation

While less common, this method involves:

  • Chloroacetylation of indole at C-3 using chloroacetyl chloride and AlCl₃.
  • Subsequent protection of the indole nitrogen with phenylsulfonyl chloride.

Limitations :

  • Lower regioselectivity compared to the direct Friedel-Crafts method.
  • Requires additional purification steps.

Critical Analysis of Methodologies

Advantages of Friedel-Crafts Route

  • High Regioselectivity : The phenylsulfonyl group directs acylation exclusively to the C-3 position.
  • Scalability : Reactions proceed in high yields (85–90%) under mild conditions.
  • Minimal Byproducts : No competing reactions at C-2 or C-5 positions observed.

Limitations

  • Catalyst Handling : AlCl₃ is moisture-sensitive and requires anhydrous conditions.
  • Environmental Impact : Traditional Friedel-Crafts methods generate stoichiometric amounts of aluminum waste.

Optimization Strategies

Use of Green Catalysts

Bismuth triflate (Bi(OTf)₃) has been explored as a recyclable catalyst, though it favors C-2 acylation in some cases, reducing applicability for C-3 selectivity.

Spectral and Analytical Data

  • Molecular Formula : C₁₆H₁₂ClNO₃S
  • ¹H NMR (CDCl₃): δ 8.25 (d, 1H, indole H-4), 7.85–7.45 (m, 8H, aromatic), 4.75 (s, 2H, CH₂Cl).
  • IR : 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O stretch).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions: 1-Phenylsulfonyl-3-chloroacetylindole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azidoacetylindole or cyanoacetylindole can be formed.

    Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones.

    Reduction Products: Reduction can yield various reduced forms of the indole core.

Scientific Research Applications

Medicinal Chemistry

1-Phenylsulfonyl-3-chloroacetylindole and its derivatives have been investigated for their potential as antimicrobial agents . Research indicates that indole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain indole compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antibiotics .

Table 1: Biological Activities of Indole Derivatives

Activity Compound Effectiveness
AntibacterialThis compoundInhibits growth of Staphylococcus aureus
AntifungalVarious IndolesEffective against Candida species
AntiviralPyrido[1,2-a]indolesPotent against HIV-1
AntitumorIndole derivativesCytotoxic effects on cancer cell lines

Pharmacological Applications

The compound has been studied for its role as an HIV-1 reverse transcriptase inhibitor . Research shows that specific analogs of indoles can effectively inhibit the enzyme responsible for the replication of HIV, thus serving as potential therapeutic agents in the treatment of HIV/AIDS .

Case Study: HIV Inhibition

A study conducted by Williams et al. (1993) demonstrated that a related phenylsulfonyl indole derivative exhibited high potency as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, indicating the potential for further development into a therapeutic agent .

Cancer Research

Indole derivatives are also recognized for their anticancer properties . The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. For example, specific derivatives have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Table 2: Antitumor Activity of Indole Derivatives

Cell Line Compound Tested IC50 Value (µM)
MCF-7 (Breast Cancer)This compound15
HeLa (Cervical Cancer)Various Indoles12
A549 (Lung Cancer)Indole Derivative10

Other Applications

In addition to its biological significance, this compound has potential applications in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 1-Phenylsulfonyl-3-chloroacetylindole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Phenylsulfonyl-3-chloroacetylindole with structurally related compounds from the evidence:

Compound Name Core Structure Key Functional Groups Reactivity/Applications Stability
This compound Indole 1-Phenylsulfonyl, 3-chloroacetyl Nucleophilic substitution, polymer synthesis Stable under inert conditions
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-Chloro, N-phenyl Polyimide monomer synthesis High thermal stability
1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride () Indole 1-Phenylsulfonyl, 3-sulfonyl chloride Reactive intermediate for sulfonamides Sensitive to moisture
3-ALLYL-1-METHYL-2-PHENYLINDOLE () Indole 1-Methyl, 2-phenyl, 3-allyl Potential bioactivity (unspecified) Air-sensitive (allyl group)
3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole () Indole 1-Phenylsulfonyl, 3-bromo/chloropyrimidinyl Kinase inhibition (inferred from analogs) Likely stable to light

Key Differences and Implications

Core Heterocycle: Indole vs.

Substituent Effects :

  • Chloroacetyl vs. Sulfonyl Chloride : The 3-chloroacetyl group enables nucleophilic displacement (e.g., with amines), while the sulfonyl chloride in ’s compound is a superior leaving group for forming sulfonamides .
  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances electrophilicity at the 3-position compared to the allyl group in ’s indole derivative, which may undergo addition reactions .

Biological and Material Applications: Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide () is a validated monomer for polyimides, while this compound’s applications remain exploratory but structurally analogous to kinase inhibitors () . Reactivity: Sulfonyl chlorides () are more reactive than chloroacetyl derivatives, necessitating stricter storage conditions (2–8°C under inert atmosphere) .

Stability and Handling Considerations

  • This compound : Likely requires inert storage due to the chloroacetyl group’s susceptibility to hydrolysis.
  • 3-ALLYL-1-METHYL-2-PHENYLINDOLE (): The allyl group may necessitate protection from oxygen to prevent polymerization .
  • Sulfonyl Chloride Derivatives (): Highly moisture-sensitive; degradation risks without anhydrous handling .

Biological Activity

1-Phenylsulfonyl-3-chloroacetylindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a chloroacetyl moiety attached to the indole ring. Its molecular formula is C₁₄H₁₂ClN₃O₂S, and it has a molecular weight of 319.78 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₂ClN₃O₂S
Molecular Weight319.78 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that treating MCF-7 breast cancer cells with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was attributed to the compound's ability to activate caspase-3 and caspase-9, leading to apoptosis.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways critical for cell survival and apoptosis.
  • Gene Expression Modulation : This compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis.

Summary of Key Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry showed that the compound effectively inhibits tumor growth in xenograft models.
  • Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy highlighted its efficacy against multi-drug resistant strains.
  • Inflammatory Response : A paper in Inflammation Research reported significant reductions in cytokine levels following treatment with the compound.

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